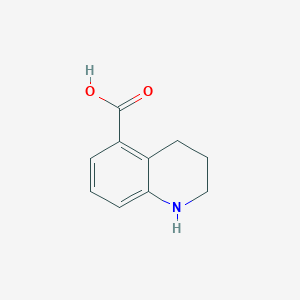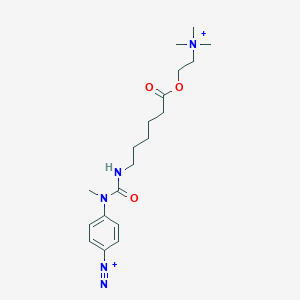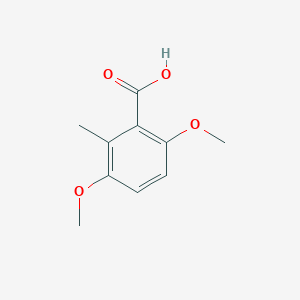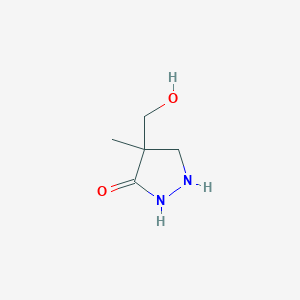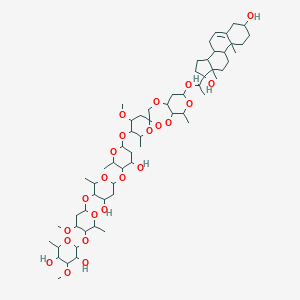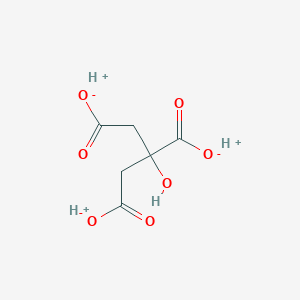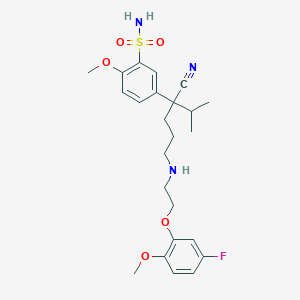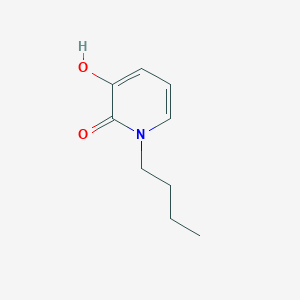![molecular formula C10H9Cl2NO2 B039611 N-[5-Chloro-2-(chloroacetyl)phenyl]-N-methylformamide CAS No. 124959-01-9](/img/structure/B39611.png)
N-[5-Chloro-2-(chloroacetyl)phenyl]-N-methylformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-Chloro-2-(chloroacetyl)phenyl]-N-methylformamide, also known as CCMA, is a chemical compound that has been widely used in scientific research applications. CCMA is a member of the family of N-chloroacetyl compounds, which are known for their potential as anti-cancer agents and as inhibitors of protein synthesis. In
Wirkmechanismus
The mechanism of action of N-[5-Chloro-2-(chloroacetyl)phenyl]-N-methylformamide involves its ability to inhibit protein synthesis. This compound binds to the ribosome, preventing the formation of peptide bonds between amino acids. This leads to the inhibition of protein synthesis and ultimately, cell death. This compound has also been shown to induce apoptosis by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit protein synthesis, and activate the mitochondrial pathway. This compound has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[5-Chloro-2-(chloroacetyl)phenyl]-N-methylformamide in lab experiments is its high yield and purity. This compound can be synthesized in large quantities and purified by recrystallization. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic to normal cells, which can limit its use in certain studies.
Zukünftige Richtungen
There are a number of future directions for research on N-[5-Chloro-2-(chloroacetyl)phenyl]-N-methylformamide. One area of interest is the development of new cancer therapies based on this compound's ability to induce apoptosis in cancer cells. Another area of interest is the development of new anti-inflammatory drugs based on this compound's anti-inflammatory properties. Additionally, further studies are needed to understand the potential toxicity of this compound and to develop strategies to mitigate its toxic effects.
Wissenschaftliche Forschungsanwendungen
N-[5-Chloro-2-(chloroacetyl)phenyl]-N-methylformamide has been used in scientific research for its potential as an anti-cancer agent and as an inhibitor of protein synthesis. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit protein synthesis by targeting the ribosome, the cellular machinery responsible for protein synthesis. This makes this compound a potential candidate for the development of new cancer therapies.
Eigenschaften
CAS-Nummer |
124959-01-9 |
|---|---|
Molekularformel |
C10H9Cl2NO2 |
Molekulargewicht |
246.09 g/mol |
IUPAC-Name |
N-[5-chloro-2-(2-chloroacetyl)phenyl]-N-methylformamide |
InChI |
InChI=1S/C10H9Cl2NO2/c1-13(6-14)9-4-7(12)2-3-8(9)10(15)5-11/h2-4,6H,5H2,1H3 |
InChI-Schlüssel |
VWEOCHFVXJGDDO-UHFFFAOYSA-N |
SMILES |
CN(C=O)C1=C(C=CC(=C1)Cl)C(=O)CCl |
Kanonische SMILES |
CN(C=O)C1=C(C=CC(=C1)Cl)C(=O)CCl |
Synonyme |
Formamide, N-[5-chloro-2-(chloroacetyl)phenyl]-N-methyl- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


